Pyrazine-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazine-2-sulfonyl chloride is an organic compound with the molecular formula C4H3ClN2O2S. It is characterized by a pyrazine ring substituted with a sulfonyl chloride group at the 2-position. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
Mechanism of Action
Target of Action
Pyrazine derivatives have been known to interact with various biological targets, including protein tyrosine phosphatases .
Mode of Action
For instance, some pyrazine compounds have been found to inhibit the activity of protein tyrosine phosphatases, which play a crucial role in cell proliferation, diversity, migration, and metabolism .
Biochemical Pathways
For example, some pyrazine compounds have been found to interfere with the protein tyrosine phosphatases pathway, which is responsible for monitoring cell proliferation, diversity, migration, and metabolism .
Result of Action
For instance, some pyrazine compounds have been found to exhibit antibacterial, antifungal, and antiviral activities .
Biochemical Analysis
Biochemical Properties
Pyrazine derivatives have been known to interact with various enzymes and proteins
Cellular Effects
Pyrazine derivatives have been shown to have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Pyrazine derivatives have been known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrazine-2-sulfonyl chloride can be synthesized through several methods. One common approach involves the chlorination of pyrazine-2-sulfonic acid using thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The use of automated reactors and continuous flow systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: Pyrazine-2-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Condensation Reactions: It can react with amines to form sulfonamides, which are valuable intermediates in pharmaceutical synthesis.
Coupling Reactions: It participates in coupling reactions with organometallic reagents, forming complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dichloromethane.
Condensation Reactions: Amines and this compound are reacted under mild heating conditions, often in the presence of a base like triethylamine.
Coupling Reactions: Organometallic reagents such as Grignard reagents or organolithium compounds are used under inert atmosphere conditions.
Major Products:
Sulfonamides: Formed through nucleophilic substitution with amines.
Sulfonate Esters: Produced by reaction with alcohols.
Complex Organic Molecules: Resulting from coupling reactions with organometallic reagents.
Scientific Research Applications
Pyrazine-2-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate ester derivatives.
Biology: The compound is employed in the modification of biomolecules, aiding in the study of enzyme mechanisms and protein functions.
Medicine: Sulfonamide derivatives of this compound are explored for their potential therapeutic properties, including antibacterial and anticancer activities.
Industry: It is used in the production of agrochemicals, dyes, and advanced materials.
Comparison with Similar Compounds
Pyrazine-2-sulfonic acid: The precursor to pyrazine-2-sulfonyl chloride, lacking the reactive sulfonyl chloride group.
Benzene sulfonyl chloride: Similar in structure but with a benzene ring instead of a pyrazine ring.
Pyridine-2-sulfonyl chloride: Contains a pyridine ring, offering different reactivity and applications.
Uniqueness: this compound is unique due to its pyrazine ring, which imparts distinct electronic properties and reactivity compared to benzene or pyridine derivatives. This uniqueness makes it valuable in specific synthetic applications and research areas.
Properties
IUPAC Name |
pyrazine-2-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O2S/c5-10(8,9)4-3-6-1-2-7-4/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAABUUQIBNGFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70597018 |
Source
|
Record name | Pyrazine-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70597018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184170-48-7 |
Source
|
Record name | Pyrazine-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70597018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.